molecular formula C8H12N2O2 B2433473 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid CAS No. 942508-00-1

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2433473
CAS No.: 942508-00-1
M. Wt: 168.196
InChI Key: YVWPAKDUPICHEE-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole ring substituted with a tert-butyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The process can be summarized as follows:

    Formation of hydrazone: tert-Butyl hydrazine reacts with ethyl acetoacetate to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

    Carboxylation: The pyrazole intermediate is then carboxylated to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for halogenation reactions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-(tert-Butyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyrazole ring.

    1-(tert-Butyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Contains an additional methyl group on the pyrazole ring.

    1-(tert-Butyl)-1H-pyrazole-4-carboxylic acid: Another positional isomer with the carboxylic acid group at the 4-position.

Uniqueness: 1-(tert-Butyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s interaction with other molecules and its overall stability.

Properties

IUPAC Name

1-tert-butylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-8(2,3)10-5-4-6(9-10)7(11)12/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWPAKDUPICHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=CC(=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942508-00-1
Record name 1-tert-butyl-1H-pyrazole-3-carboxylic acid
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